molecular formula C16H16BrNO3 B107349 (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide CAS No. 201677-59-0

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide

Cat. No. B107349
M. Wt: 350.21 g/mol
InChI Key: HKSUZIIGCSOMPX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide is a compound of interest due to its potential applications in the pharmaceutical industry. It is related to compounds that have been studied for their roles as intermediates in the synthesis of various drugs, such as labetalol, which is used to treat high blood pressure. The compound features a bromoethyl group and a phenylmethoxy group attached to a central phenyl ring, which is further connected to a formamide moiety .

Synthesis Analysis

The synthesis of a related compound, (R)-5-(1-hydroxyl-2-bromoethyl)salamide acetate, has been reported using a chiral catalyst in a transfer hydrogenation process. Starting from salicylic acid, a multi-step synthesis involving esterification, ammonolysis, Friedel-Crafts acylation, α-bromination, and acetylation was employed. The chiral catalyst (S,S)-Ru-TsDPEN was used to achieve an enantiomeric excess of 80.8%, indicating a high degree of stereocontrol in the synthesis process. This method lays the groundwork for the synthesis of labetalol and related compounds .

Molecular Structure Analysis

The molecular structure of a formamide derivative, N-(4-Bromo-Phenyl)-Formamide, has been studied using single crystal X-ray diffraction. This compound crystallizes in an orthorhombic crystal system and exhibits a number of weak but significant intermolecular interactions, such as C–H…O, N–H…O, and π–π interactions, which contribute to the stability of the crystal packing. Hirshfeld surface analysis and 2D fingerprint plots have been used to investigate the qualitative and quantitative contributions of these interactions to the molecular structure .

Chemical Reactions Analysis

While the specific chemical reactions of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide have not been detailed, related compounds have been studied for their reactivity. For instance, the hydrolysis of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide under humid conditions led to the formation of a formamide derivative as a degradation product. This suggests that formamide derivatives can undergo hydrolysis under certain conditions, which may be relevant for the stability and reactivity of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives can be inferred from studies on similar compounds. For example, the crystal structure analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide revealed that the compound is stabilized by intramolecular and intermolecular hydrogen bonds, as well as oxygen-π stacking interactions. These interactions are likely to influence the solubility, melting point, and other physical properties of the compound. The Hirshfeld surface analysis indicated that the most significant contributions to the crystal's stability are from H…H and O…H contacts .

Scientific Research Applications

Catalyst Reactivity in Synthesis

The compound plays a significant role as an intermediate in the synthesis of β2-adrenoceptor agonists like (R,R)-formoterol, a medication used for asthma and chronic obstructive pulmonary disease. A key step involves the chemoselective reduction of a related compound, demonstrating the importance of catalyst reactivity and the chemoselective reduction process in pharmaceutical synthesis. The study highlights the impact of sulfur-based poisons on catalyst reactivity, emphasizing the intricate balance required in chemical reactions to achieve desired outcomes without racemization at critical carbon atoms (Wilkinson et al., 2000).

Molecular Docking and Hirshfeld Surface Analysis

Formamide derivatives, including compounds with a bromo-phenyl moiety, are explored for their molecular structures and interactions. These studies involve crystallography and molecular docking to understand the compound's antimicrobial properties and interaction with various receptors. Such research aids in the design of molecules with desired biological activities by analyzing their structural components and bonding interactions (Malek et al., 2020).

Lewis Acid-Catalyzed Cyclization

The compound is involved in the synthesis of 1-formyl-1,2-dihydroquinoline derivatives, showcasing the utility of Lewis acid-catalyzed cyclization. This synthetic method opens avenues for creating complex organic structures from simpler formamide precursors, underscoring the versatility of formamide derivatives in organic synthesis (Kobayashi et al., 1995).

Development of Thermoplastic Starch

Research into N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide has demonstrated their potential as plasticizers for thermoplastic starch. This application signifies the compound's role in material science, particularly in developing environmentally friendly polymers with improved mechanical properties and water resistance. Such advancements contribute to the broader efforts in sustainable materials engineering (Dai et al., 2010).

properties

IUPAC Name

N-[5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSUZIIGCSOMPX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456769
Record name (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide

CAS RN

201677-59-0
Record name (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-bromo-2-(2-nitrophenyl)sulfanyl-phenyl]formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.